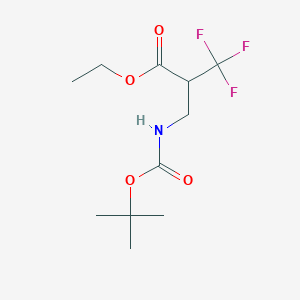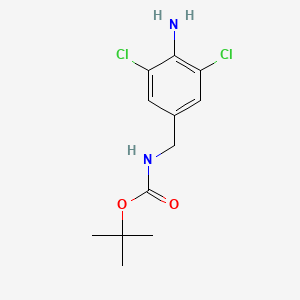
tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate: is a chemical compound with the molecular formula C12H16Cl2N2O2 and a molecular weight of 291.17 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a benzyl ring substituted with amino and dichloro groups. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Substitution Reaction: The protected amino compound undergoes a substitution reaction with 3,5-dichlorobenzyl chloride in the presence of a suitable base like potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: K2CO3, TEA
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can inhibit the activity of specific enzymes or modify protein functions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl 4-aminobenzoate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness: tert-Butyl (4-amino-3,5-dichlorobenzyl)carbamate is unique due to the presence of both amino and dichloro substituents on the benzyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H16Cl2N2O2 |
|---|---|
Peso molecular |
291.17 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-amino-3,5-dichlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16Cl2N2O2/c1-12(2,3)18-11(17)16-6-7-4-8(13)10(15)9(14)5-7/h4-5H,6,15H2,1-3H3,(H,16,17) |
Clave InChI |
CHOBJYKBWSPUEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=C(C(=C1)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-3-oxaspiro[4.5]decan-4-one](/img/structure/B14018182.png)
![4-Chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14018195.png)
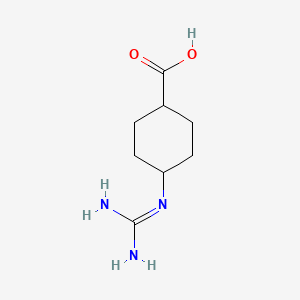

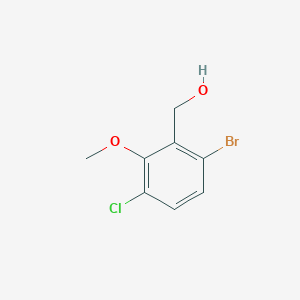
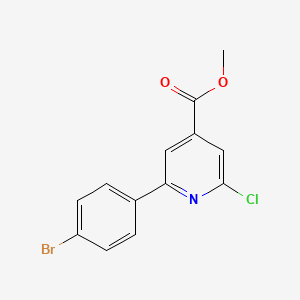
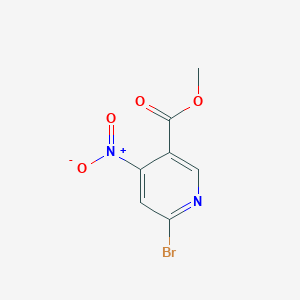
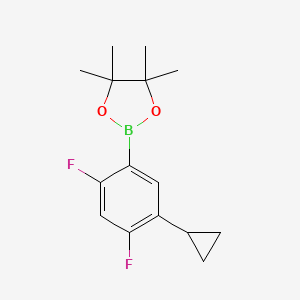

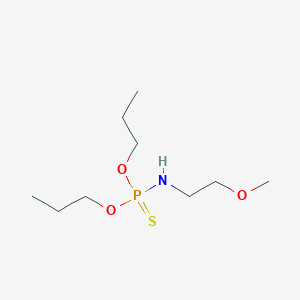
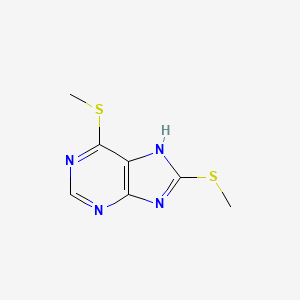
![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)
